molecular formula C16H25BN2O2 B14067322 (3,5-Di(piperidin-1-yl)phenyl)boronic acid

(3,5-Di(piperidin-1-yl)phenyl)boronic acid

Cat. No.: B14067322
M. Wt: 288.2 g/mol
InChI Key: YMBAYUXUWBQYRE-UHFFFAOYSA-N
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Description

(3,5-Di(piperidin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with two piperidin-1-yl groups at the 3 and 5 positions. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Di(piperidin-1-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the Phenyl Ring: The phenyl ring is first synthesized with appropriate substituents at the 3 and 5 positions.

    Introduction of Piperidin-1-yl Groups: Piperidine is introduced to the phenyl ring through nucleophilic substitution reactions.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3,5-Di(piperidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction can produce boranes .

Scientific Research Applications

(3,5-Di(piperidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Di(piperidin-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The piperidin-1-yl groups enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Di(piperidin-1-yl)phenyl)boronic acid is unique due to the presence of two piperidin-1-yl groups, which enhance its solubility and reactivity. This makes it particularly valuable in applications requiring high reactivity and stability .

Properties

Molecular Formula

C16H25BN2O2

Molecular Weight

288.2 g/mol

IUPAC Name

[3,5-di(piperidin-1-yl)phenyl]boronic acid

InChI

InChI=1S/C16H25BN2O2/c20-17(21)14-11-15(18-7-3-1-4-8-18)13-16(12-14)19-9-5-2-6-10-19/h11-13,20-21H,1-10H2

InChI Key

YMBAYUXUWBQYRE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)N2CCCCC2)N3CCCCC3)(O)O

Origin of Product

United States

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